(8-Chloroquinolin-6-yl)methanol

Physicochemical characterization Lipophilicity ADME prediction

Researchers face regioisomeric contamination and undefined reactivity in quinoline intermediates, compromising SAR reproducibility. This functionalized (8-Chloroquinolin-6-yl)methanol solves that with precise 6-methanol/8-chloro substitution. - **Differentiated scaffold:** Orthogonal handles for cross-coupling (C-Cl) and oxidation/derivatization (CH2OH). - **Proven class utility:** Key intermediate for next-generation antimalarial quinoline methanols & antimicrobial SAR libraries. - **Supply certainty:** Validated purity, bulk packaging available, global logistics.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 916812-10-7
Cat. No. B11716124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Chloroquinolin-6-yl)methanol
CAS916812-10-7
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Cl)CO
InChIInChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2
InChIKeyRZJJJVCIYFDGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8-Chloroquinolin-6-yl)methanol Properties & Procurement


(8-Chloroquinolin-6-yl)methanol (CAS 916812-10-7) is a functionalized quinoline derivative with molecular formula C10H8ClNO and molecular weight 193.63 g/mol . It features a chlorine atom at the 8-position and a methanol group at the 6-position of the quinoline ring system . The compound is commercially available as a research chemical with typical purity specifications of 98% . Its primary application is as a synthetic intermediate in medicinal chemistry and organic synthesis, where the chloro and methanol functional groups serve as reactive handles for further derivatization .

Synthetic Intermediate 8-chloro and 6-methanol reactive handles for derivatization
Medicinal Chemistry Use Building block for quinoline-based compound libraries
Documented Purity Grade Commercially available as research chemical with typical specification

Why (8-Chloroquinolin-6-yl)methanol Cannot Be Substituted


The quinoline scaffold supports multiple substitution patterns, and the precise positioning of the 8-chloro and 6-methanol groups dictates both chemical reactivity and potential biological interactions. Positional isomers such as (6-chloroquinolin-8-yl)methanol (CAS 28670-73-7) possess identical molecular weight but reversed substituent locations, leading to distinct electronic distributions and steric profiles that affect downstream synthetic outcomes . In antimalarial quinoline methanols, substituents at the 6- and 8-positions have been shown to modulate activity compared to unsubstituted analogs [1]. Furthermore, the chloro substituent at the 8-position introduces an electron-withdrawing effect that alters the nucleophilicity of the quinoline nitrogen relative to 8-unsubstituted or 8-hydroxy analogs, directly impacting reactivity in cross-coupling and nucleophilic aromatic substitution reactions [2]. Generic substitution without verification of regioisomeric purity and specific functional group positioning introduces uncontrolled variables in both synthetic pathways and biological assays.

Positional Isomer Mismatch
(6-Chloroquinolin-8-yl)methanol shares MW but reversed substituent positions may alter electronic profiles and synthetic outcomes
8-Chloro Electronic Effect
Electron-withdrawing chloro at 8-position modifies quinoline N nucleophilicity versus 8-unsubstituted analogs, impacting cross-coupling reactivity
Regioisomeric Purity Requirement
Generic substitution without verification of regioisomeric purity introduces uncontrolled variables in synthesis and bioassays

(8-Chloroquinolin-6-yl)methanol Evidence Guide


Physicochemical Profile vs. Unsubstituted Quinoline Methanol

Computationally predicted physicochemical properties distinguish (8-Chloroquinolin-6-yl)methanol from the unsubstituted 6-quinolinylmethanol scaffold. The introduction of the 8-chloro substituent increases predicted LogP from approximately 1.5-1.8 for unsubstituted quinoline methanol to 2.38 for the target compound . This increase in lipophilicity corresponds to an approximately 2.8- to 4-fold higher predicted octanol-water partition coefficient, which influences membrane permeability and solubility characteristics relevant to both biological assay design and synthetic solvent selection . The compound exhibits one hydrogen bond donor (the methanol OH) and two hydrogen bond acceptors (quinoline N and methanol O), with a topological polar surface area (TPSA) of 33.12 Ų .

Lipophilicity Shift
Class-level
Predicted LogP 2.38 vs ~1.5–1.8 for unsubstituted; approx. 2.8–4× higher partition coefficient
Lipophilicity context may affect assay design and solvent selection
Computational prediction; no experimental LogP available
Physicochemical characterization Lipophilicity ADME prediction

Regioisomeric Differentiation: 8-Chloro vs. 6-Chloro Isomer

(8-Chloroquinolin-6-yl)methanol (CAS 916812-10-7) and its positional isomer (6-chloroquinolin-8-yl)methanol (CAS 28670-73-7) share identical molecular formula (C10H8ClNO) and molecular weight (193.63 g/mol) but differ in the positions of the chloro and methanol substituents on the quinoline ring . This regioisomeric difference produces distinct electronic environments: in the target compound, the chloro substituent at the 8-position is peri to the quinoline nitrogen, creating a unique steric and electronic environment that affects both the basicity of the nitrogen and the reactivity of the methanol group relative to the 6-chloro-8-methanol isomer . The two isomers are commercially distinct products with different CAS numbers, and substitution of one for the other without verification would introduce a different chemical entity into synthetic or assay workflows .

Regioisomer Identity
Direct comparison
8-Cl,6-CH₂OH vs 6-Cl,8-CH₂OH; distinct CAS numbers
Regioisomeric identity controls synthetic and biological outcomes
Substitution pattern reversal may not transfer directly
Regioisomerism Structural isomer Synthetic intermediate

Antibacterial Activity of 8-Chloro-Substituted Quinolines

In a study of novel chloroquinoline analogs evaluated for antibacterial activity using the disc diffusion method at 200 μg/mL, chloroquinoline derivatives exhibited measurable zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1]. While (8-Chloroquinolin-6-yl)methanol was not directly tested in this study, the data demonstrate that chloro-substituted quinoline scaffolds possess intrinsic antibacterial activity that can be modulated by additional substituents. The presence of the 8-chloro substituent in the quinoline core is associated with antibacterial activity across multiple bacterial strains, distinguishing these compounds from unsubstituted quinoline analogs which typically show reduced or negligible activity in comparable assays [2].

Antibacterial Context
Class-level
8-Chloroquinoline analogs show inhibition zones against S. aureus and E. coli at 200 µg/mL; target not tested directly
Supports antibacterial screening context
Data to verify; class inference only
Antibacterial Chloroquinoline Structure-activity relationship

Antifungal Activity: Chlorinated 8-Quinolinols as Reference

Chlorinated 8-quinolinols (8-hydroxyquinolines with chloro substituents) have been evaluated for in vitro anticandidal properties. Among the tested compounds, 5-chloro- and 6-chloro-8-quinolinols proved most effective at inhibiting the growth of C. albicans, while 3,6-dichloro-8-quinolinol showed superior activity against C. tropicalis [1]. The 8-chloro substitution pattern is also represented in a series of 8-chloro-quinoline analogs typified by LY214352, which demonstrated broad-spectrum in vitro growth inhibition activity and disease control efficacy against Botrytis cinerea on grape in greenhouse and laboratory studies [2]. These data support the broader utility of 8-chloro-substituted quinoline scaffolds as antifungal lead structures.

Antifungal Context
Class-level
Chlorinated 8-quinolinols and 8-chloroquinoline analogs show activity against Candida spp. and Botrytis cinerea; target inferred
Supports antifungal scaffold screening
Class-level evidence; direct testing required
Antifungal Candida albicans 8-chloroquinoline

Synthetic Reactivity of 8-Chloroquinoline Scaffolds

Studies on the synthesis of 8-substituted quinolines reveal that 8-chloroquinoline exhibits distinct reactivity compared to other quinoline derivatives. Specifically, the reaction for introducing substituents cannot be extended to 8-chloroquinoline under standard conditions, as only products resulting from addition to the C=N bond are observed, rather than the desired substitution products [1]. This divergent reactivity profile is a direct consequence of the electron-withdrawing chloro substituent at the 8-position altering the electronic character of the quinoline nitrogen and adjacent carbons. The methanol group at the 6-position in (8-Chloroquinolin-6-yl)methanol provides an orthogonal synthetic handle for transformations such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, circumventing the limitations encountered with unfunctionalized 8-chloroquinoline .

Synthetic Reactivity
Class-level
8-Chloroquinoline shows divergent reactivity (addition to C=N) vs substitution; 6-methanol offers orthogonal handle
Reactivity context informs synthetic route design
Class-level inference from 8-chloroquinoline studies
Synthetic methodology 8-chloroquinoline Reactivity

(8-Chloroquinolin-6-yl)methanol Research Applications


Antimalarial Lead Compound Synthesis

The quinoline methanol scaffold is a validated pharmacophore for antimalarial drug discovery, with alkylaminoquinolinyl methanols (AAQMs) demonstrating greater antimalarial potency than mefloquine in in vitro assays [1]. (8-Chloroquinolin-6-yl)methanol serves as a key synthetic intermediate for constructing next-generation quinoline methanols (NGQMs) with optimized substituents at the 6- and 7-positions to modulate activity and reduce blood-brain barrier permeability [2]. The 8-chloro substituent provides a handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, while the 6-methanol group can be elaborated to install the requisite aminoalkyl side chain characteristic of this antimalarial chemotype .

Antibacterial Screening with 8-Chloro Quinoline Scaffold

Based on class-level evidence demonstrating antibacterial activity of chloroquinoline analogs against both Gram-positive and Gram-negative bacteria at 200 μg/mL concentrations [1], (8-Chloroquinolin-6-yl)methanol represents a viable starting point for structure-activity relationship (SAR) studies. The methanol group at the 6-position can be derivatized to generate libraries of analogs for screening against drug-resistant strains including MRSA and VRE, where quinoline derivatives have shown promising MIC values in preliminary studies [2].

Antifungal Lead Optimization

The 8-chloro-quinoline scaffold has demonstrated broad-spectrum antifungal activity, with analogs such as LY214352 showing efficacy against Botrytis cinerea in greenhouse studies [1]. (8-Chloroquinolin-6-yl)methanol can be utilized as a core scaffold for antifungal lead optimization, particularly given the established anticandidal activity of structurally related chlorinated 8-quinolinols against C. albicans [2]. The methanol group provides a convenient attachment point for introducing diverse substituents to probe SAR and improve antifungal potency and selectivity.

Organic Synthesis Building Block

The orthogonal reactivity of the 8-chloro and 6-methanol functional groups makes (8-Chloroquinolin-6-yl)methanol a versatile building block for constructing complex quinoline-containing molecules [1]. The methanol group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, while the chloro substituent participates in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification. This dual reactivity is particularly valuable in parallel synthesis and library generation for drug discovery programs [2].

Application
Selection Property
Validation Focus
Antimalarial Scaffold Derivatization
Quinoline methanol pharmacophore context
In vitro activity profiling against Plasmodium strains
Antibacterial Screening
8-Chloroquinoline antibacterial scaffold
Gram-positive/-negative panel testing
Antifungal Scaffold Evaluation
Broad-spectrum antifungal activity context
Candida and Botrytis model assays
Dual-Handle Building Block
Orthogonal chloro and methanol reactivity
Cross-coupling and oxidation compatibility

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